molecular formula C24H27KN4O10S B1260260 Amoxicillin and clavulanate potassium

Amoxicillin and clavulanate potassium

カタログ番号: B1260260
分子量: 602.7 g/mol
InChIキー: DWHGNUUWCJZQHO-VXMVAJKNSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A fixed-ratio combination of amoxicillin trihydrate and potassium clavulanate.

科学的研究の応用

Pharmacological Overview

Amoxicillin is a broad-spectrum penicillin antibiotic effective against various Gram-positive and some Gram-negative bacteria. Clavulanate potassium acts as a beta-lactamase inhibitor, protecting amoxicillin from degradation by bacterial enzymes that confer resistance. This combination significantly broadens the antibiotic spectrum, making it effective against many organisms that are typically resistant to penicillins alone .

Clinical Applications

  • Respiratory Tract Infections
    • Acute Bacterial Sinusitis : A randomized controlled trial demonstrated that high-dose amoxicillin and clavulanate potassium resulted in significantly more cures compared to placebo in children diagnosed with acute bacterial sinusitis. The study involved 56 children, where 50% of those treated with the antibiotic were cured, compared to only 14% in the placebo group .
    • Otitis Media : In a comparative study involving 108 subjects, this compound showed superior clinical response rates in treating otitis media compared to amoxicillin alone. The overall cure rate was reported at 64% for the combination therapy .
  • Urinary Tract Infections (UTIs)
    • A study evaluated the effects of this compound combined with Bazhengsan on pediatric UTIs. The results indicated improved immune function and reduced inflammatory markers in children treated with the combination therapy compared to those who received only this compound .
  • Skin and Soft Tissue Infections
    • This compound is frequently prescribed for skin infections caused by susceptible bacteria, including Staphylococcus aureus. Its effectiveness in treating these infections has been well-documented in various clinical settings.

Case Study 1: Acute Bacterial Sinusitis

  • Objective : Evaluate treatment effectiveness.
  • Method : Randomized, double-blind, placebo-controlled trial.
  • Participants : 56 children aged 1-10 years.
  • Results : Higher cure rates (50% vs. 14%) were observed in the antibiotic group compared to placebo .

Case Study 2: Pediatric UTIs

  • Objective : Assess immune function improvement.
  • Method : Retrospective analysis of 120 children.
  • Results : The combination therapy resulted in a treatment effective rate of 96.7%, significantly higher than the control group .

Data Tables

Application AreaStudy TypeCure Rate (%)Control Group Cure Rate (%)
Acute Bacterial SinusitisRandomized Controlled Trial5014
Otitis MediaComparative Study64Not specified
Pediatric UTIsRetrospective Analysis96.7Not applicable

Q & A

Basic Research Questions

Q. What analytical methods are recommended for simultaneous quantification of amoxicillin and clavulanate potassium in pharmaceutical formulations?

Answer: The most widely validated methods include:

  • HPLC-UV : A reverse-phase HPLC method using a C18 column (e.g., 250 × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 4.5) and acetonitrile (95:5 v/v) at 1.0 mL/min. Detection wavelengths are 230 nm (amoxicillin) and 210 nm (clavulanate). Linearity ranges: 79.51–315.32 µg/mL for amoxicillin and 17.82–67.90 µg/mL for clavulanate .
  • TLC-Densitometry : Silica gel plates with a mobile phase of ethyl acetate:methanol:ammonia (7:2:1 v/v). Quantification via UV absorption at 254 nm, with Rf values of 0.45 (amoxicillin) and 0.62 (clavulanate) .
  • NIR Spectroscopy : Diffuse reflectance NIR coupled with partial least squares (PLS) regression for rapid quantification of the cycle-closed dimer impurity (critical for stability). Validation includes specificity, accuracy (98–102%), and precision (RSD < 2%) .

Q. How can researchers evaluate the in vitro efficacy of amoxicillin/clavulanate against β-lactamase-producing bacteria?

Answer:

  • Broth Microdilution : Use a fixed 2:1 ratio of amoxicillin:clavulanate (e.g., 2 µg/mL amoxicillin + 1 µg/mL clavulanate). MIC interpretation follows CLSI guidelines: ≤ 2/1 µg/mL (susceptible), 4/2–8/4 µg/mL (intermediate), ≥ 16/8 µg/mL (resistant) .

  • Disk Diffusion : A 30 µg disk (20 µg amoxicillin + 10 µg clavulanate). Zone diameter criteria:

    OrganismSusceptible (mm)Resistant (mm)
    Staphylococcus spp.≥ 20≤ 19
    Haemophilus influenzae≥ 20≤ 19
    Other Gram-negatives≥ 18≤ 13

Q. What are the standard protocols for assessing the stability of amoxicillin/clavulanate potassium in solid dosage forms?

Answer:

  • Forced Degradation : Expose samples to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (70°C), and photolytic (1.2 million lux hours) conditions. Analyze degradation products via HPLC with a stability-indicating method .
  • Polymorphic Analysis : Use X-ray diffraction (XRD) and scanning electron microscopy (SEM) to detect crystalline-to-amorphous transitions. Pure amoxicillin shows sharp XRD peaks (crystalline), while formulations may exhibit reduced intensity (amorphous) .

Advanced Research Questions

Q. How to validate an HPLC method for determining amoxicillin and clavulanate in human plasma according to ICH guidelines?

Answer:

  • Specificity : Confirm no interference from plasma matrix or common antibiotics (e.g., flucloxacillin) using blank plasma and spiked samples .
  • Linearity : Validate over 0.1–50 µg/mL for both analytes (R² > 0.999) .
  • Accuracy/Precision : Intra-day and inter-day accuracy should be 95–105%, with precision (RSD) < 5% .
  • Sensitivity : LOD = 0.05 µg/mL, LOQ = 0.1 µg/mL using LC-MS/MS with electrospray ionization (ESI+) .

Q. What experimental approaches are used to analyze polymorphic transformations in amoxicillin/clavulanate formulations during stability testing?

Answer:

  • XRD : Monitor peak intensity at 2θ = 12.5°, 17.5°, and 27.5° (characteristic of crystalline amoxicillin). Reduced intensity indicates amorphous transition .
  • SEM : Compare crystal morphology (e.g., irregular crystals in pure API vs. amorphous aggregates in formulations) .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity (≤ 5% weight gain at 75% RH) to predict physical stability .

Q. How do pharmacokinetic parameters of amoxicillin and clavulanate differ across species, and what implications does this have for translational research?

Answer:

  • Humans : After a 875/125 mg dose, mean Cₘₐₓ = 11.64 ± 2.78 µg/mL (amoxicillin) and 2.18 ± 0.99 µg/mL (clavulanate). Tₘₐₓ = 1.5 hours for both .
  • Cats : Dose-adjusted Cₘₐₓ = 23.5 µg/mL (amoxicillin) and 4.2 µg/mL (clavulanate). Clavulanate has a shorter half-life (1.1 hr vs. 1.8 hr in humans), requiring adjusted dosing intervals .
  • Translational Considerations : Species-specific differences in renal excretion (clavulanate: 30–50% unchanged in humans vs. 15% in cats) necessitate PK/PD modeling to optimize dosing .

特性

分子式

C24H27KN4O10S

分子量

602.7 g/mol

IUPAC名

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7?;/m11./s1

InChIキー

DWHGNUUWCJZQHO-VXMVAJKNSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

異性体SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)C(/C(=C/CO)/O2)C(=O)[O-].[K+]

正規SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

同義語

Amox clav
Amox-clav
Amoxi Clavulanate
Amoxi-Clavulanate
Amoxicillin Clavulanic Acid
Amoxicillin Potassium Clavulanate Combination
Amoxicillin-Clavulanic Acid
Amoxicillin-Potassium Clavulanate Combination
Amoxycillin Clavulanic Acid
Amoxycillin, Clavulanate Potentiated
Amoxycillin-Clavulanic Acid
Augmentin
BRL 25000
BRL-25000
BRL25000
Clavulanate Potentiated Amoxycillin
Clavulin
Co amoxiclav
Co-amoxiclav
Coamoxiclav
Potassium Clavulanate Amoxicillin Combination
Potassium Clavulanate-Amoxicillin Combination
Spektramox
Synulox

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Amoxicillin and clavulanate potassium
Amoxicillin and clavulanate potassium
Amoxicillin and clavulanate potassium
Amoxicillin and clavulanate potassium
Amoxicillin and clavulanate potassium
Amoxicillin and clavulanate potassium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。